molecular formula C8H12N2O2S B061179 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine CAS No. 180869-36-7

4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

Cat. No. B061179
CAS No.: 180869-36-7
M. Wt: 200.26 g/mol
InChI Key: PTYFBMBIEDVSIA-UHFFFAOYSA-N
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Patent
US08563539B2

Procedure details

Iodomethane (128 g, 902 mmol, 1.20 equiv.) was added carefully to the crude solution of sodium 4-(dimethoxymethyl)pyrimidine-2-thiolate (2) (156 g, 751 mmol) in methanol (700 mL, 1.1 M) while maintaining the reaction temperature below 28° C. using an ice-water bath for cooling. The resulting mixture was stirred at room temperature for 16 h. After removal of the solvent under reduced pressure, the residue was diluted with water (300 mL) and extracted with ethyl acetate (2×150 mL). The combined organic layer was concentrated under reduced pressure and the crude residue purified by passing through a short silica gel pad and washing with diethyl ether (200 mL) to afford 4-(dimethoxymethyl)-2-(methylthio)pyrimidine (3) as a brown oil (53.7 g, 150 g theoretical, 35.7%). LC-MS m/z 201 (M+1). Reference: WO 2006/0097341A1, pg 67.
Quantity
128 g
Type
reactant
Reaction Step One
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 4-(dimethoxymethyl)pyrimidine-2-thiolate
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[CH3:2].[CH3:3][O:4][CH:5]([O:13][CH3:14])[C:6]1[CH:11]=[CH:10][N:9]=[C:8]([S-:12])[N:7]=1.[Na+]>CO>[CH3:14][O:13][CH:5]([O:4][CH3:3])[C:6]1[CH:11]=[CH:10][N:9]=[C:8]([S:12][CH3:2])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
IC
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium 4-(dimethoxymethyl)pyrimidine-2-thiolate
Quantity
156 g
Type
reactant
Smiles
COC(C1=NC(=NC=C1)[S-])OC.[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 28° C.
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue purified
WASH
Type
WASH
Details
washing with diethyl ether (200 mL)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=NC(=NC=C1)SC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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